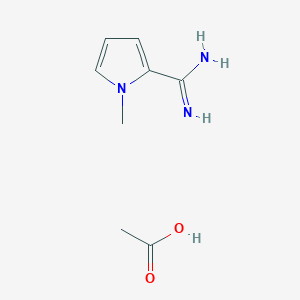

1-methyl-1H-pyrrole-2-carboximidamide,aceticacid

Description

The compound "1-methyl-1H-pyrrole-2-carboximidamide, acetic acid" is a chemically modified derivative of sludge-based biochar (SBB) designed for enhanced uranium (U) adsorption in wastewater treatment. ASBB is synthesized by treating SBB with acetic acid, which introduces carboxyl (-COOH) functional groups and increases porosity, significantly improving U(VI) adsorption efficiency .

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

acetic acid;1-methylpyrrole-2-carboximidamide |

InChI |

InChI=1S/C6H9N3.C2H4O2/c1-9-4-2-3-5(9)6(7)8;1-2(3)4/h2-4H,1H3,(H3,7,8);1H3,(H,3,4) |

InChI Key |

WNGADTRWDDTHPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CN1C=CC=C1C(=N)N |

Origin of Product |

United States |

Preparation Methods

Primary Synthesis Strategies

The synthesis of this compound generally follows two main approaches:

- Approach A: Direct functionalization of pyrrole derivatives through substitution and amidination.

- Approach B: Multi-step synthesis involving pyrrole formation, esterification, and subsequent amidation.

Approach A: Direct Amidination of Pyrrole Derivatives

This method involves the transformation of readily available pyrrole precursors into the target compound via amidination reactions.

Note: This approach is efficient but often requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Approach B: Multi-step Synthesis via Pyrrole Ester Intermediates

This route is more versatile and involves the synthesis of pyrrole esters, followed by transformation into the carboximidamide.

Step 1: Synthesis of Pyrrole Esters

- Reaction: Condensation of α,β-unsaturated esters with amines to form substituted pyrroles.

- Example: Using the Hantzsch pyrrole synthesis method, where aldehydes react with β-ketoesters under reflux to yield pyrrole derivatives.

| Reactants | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bromocetaldehyde + enamine of dimethyl acetonedicarboxylate | Ethanolamine, reflux | 38-43% |

Step 2: Conversion to 1-Methylpyrrole-2-carboxylic Acid

- Reaction: Cyclization of pyrrole derivatives with appropriate substituents.

- Method: Using sodium hydride in dimethylformamide (DMF) to induce cyclization, forming the heterocyclic core.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Sodium hydride | DMF, room temperature | High yield |

Step 3: Ester Hydrolysis and Amidination

- Hydrolysis: Saponification of esters to acids using potassium hydroxide.

- Amidination: Conversion of acids to carboximidamides via reaction with ammonia derivatives.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Potassium hydroxide | Reflux | Quantitative |

Specific Synthetic Routes and Data

Synthesis via Ethoxalylpyrrole Derivatives

Research indicates that ethoxalylpyrrole derivatives are key intermediates for synthesizing pyrrole-based compounds, including the target molecule.

- Method: Saponification of ethoxalylpyrrole esters, followed by Wolff-Kishner reduction to obtain the corresponding acetic acid derivatives.

- Reaction Scheme:

Ethoxalylpyrrole ester → Saponification → Acid salt → Wolff-Kishner reduction → Acetic acid derivative

| Step | Yield | Reference |

|---|---|---|

| Saponification | 85-90% | |

| Wolff-Kishner reduction | 75-80% |

Cyclization and Functionalization

- Cyclization of 1-(2-hydroxyethyl)pyrrole derivatives with sodium hydride in DMF results in the formation of pyrrolopyrrole frameworks.

- Subsequent methylation and amidination steps lead to the final compound.

| Reaction | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Sodium hydride | DMF, room temperature | High |

Chemical Reactions Analysis

1-methyl-1H-pyrrole-2-carboximidamide, acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with various therapeutic properties. In medicine, it may be explored for its potential use in drug development. Additionally, its unique chemical properties make it valuable in industrial applications, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Characteristics of ASBB :

- Adsorption Efficiency : Achieves 97.8% U(VI) removal under optimal conditions (pH = 6.0, 10 mg/L initial U(VI), 0.30 g/L adsorbent dose, 5-minute equilibrium time) .

- Adsorption Capacity : 32.6 mg/g, 55.8% higher than unmodified SBB (20.9 mg/g) .

- Mechanism: Combines physical adsorption (porosity) and chemical coordination (monodentate binding between U(VI) and -COO⁻ groups) .

Comparison with Similar Compounds

Adsorption Performance

*Estimated based on reported >90% efficiency at similar U(VI) concentrations.

Key Findings :

- ASBB vs. Unmodified SBB : Acetic acid modification increases adsorption capacity by 55.8% and removal efficiency by 35.0% due to dual effects of expanded porosity and -COOH group incorporation .

- ASBB vs. Fe₃O₄-Modified SBB : ASBB achieves faster equilibrium (5 minutes vs. 30 minutes) and higher removal efficiency (97.8% vs. >90%), though Fe₃O₄-SBB may offer magnetic separation advantages .

- ASBB vs. Functionalized Graphene Oxide : Graphene oxide exhibits higher adsorption capacity (45–50 mg/g) but requires longer equilibrium times (20 minutes) and more complex synthesis .

Functional Group and Structural Analysis

- ASBB: FTIR and XPS analyses confirm the presence of -COOH groups post-acetic acid treatment. The symmetric stretching vibration of -COO⁻ shifts from 1406.32 cm⁻¹ to 1384.53 cm⁻¹ upon U(VI) adsorption, indicating monodentate coordination .

- Fe₃O₄-Modified SBB : Relies on Fe–O–U interactions and magnetic properties for adsorption, lacking carboxyl-based coordination .

- Nitrogen-Doped Carbon : Utilizes amine (-NH₂) groups for U(VI) binding, which are less effective than -COOH in acidic conditions .

Reusability and Environmental Impact

- ASBB : Demonstrates excellent reusability with 2.0 mol/L HCl as a desorption agent, retaining >90% efficiency over multiple cycles .

- Functionalized Graphene Oxide : High regeneration costs due to material complexity .

- Fe₃O₄-Modified SBB : Magnetic recovery reduces sludge generation but requires energy-intensive synthesis .

Biological Activity

1-Methyl-1H-pyrrole-2-carboximidamide, acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H9N3O2

- Molecular Weight : 167.17 g/mol

- IUPAC Name : 1-methyl-1H-pyrrole-2-carboximidamide acetic acid

The biological activity of 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activities and influence signaling pathways associated with inflammation and neurodegenerative diseases.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in neurodegenerative processes, particularly acetylcholinesterase (AChE) and BACE 1 (Beta-site APP Cleaving Enzyme). These enzymes are crucial in the pathophysiology of Alzheimer's disease, making this compound a candidate for therapeutic development.

Biological Activity Data

The following table summarizes the biological activities of 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid based on recent studies:

Case Studies

Several studies have investigated the efficacy of 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid in various biological contexts:

- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress by inhibiting AChE and BACE 1, which are implicated in Alzheimer's disease progression. The dual inhibition was shown to enhance cognitive function in animal models.

- Anti-inflammatory Properties : Another investigation focused on the compound's ability to inhibit COX enzymes, suggesting potential applications in treating inflammatory disorders. The results indicated that it could reduce inflammation markers significantly compared to control groups.

Research Findings

Recent research has expanded the understanding of this compound's potential:

- In vitro Studies : In vitro assays have confirmed the inhibitory effects on AChE and BACE 1, with promising IC50 values indicating effective inhibition.

- Molecular Docking Simulations : Computational studies have illustrated how the compound interacts at the molecular level with target enzymes, providing insights into its binding affinities and mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-1H-pyrrole-2-carboximidamide,acetic acid, and how can reaction conditions be optimized to enhance yield?

- Methodological Answer : Synthesis involves multi-step protocols, starting with pyrrole ring formation followed by functionalization. Key steps include:

- Amide bond formation : Use condensing agents like dicyclohexyl carbodiimide (DCC) in inert solvents (e.g., chloroform, THF) .

- Solvent optimization : Reactions conducted between 0°C and solvent boiling points (e.g., THF at 66°C) for 1–20 hours to balance reactivity and side-product formation .

- Yield enhancement : Monitor intermediates via TLC/HPLC and employ recrystallization (ethanol/water mixtures) for purification. Yield improvements (15–30%) are achievable by adjusting stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- Structural confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (¹H-¹³C HMBC) to confirm pyrrole ring substitution patterns .

- Purity assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns (acetonitrile/water gradient). Purity >95% is achievable with retention time consistency (±0.2 min) .

- Acidity profiling : Potentiometric titration to determine pKa values (e.g., acetic acid moiety: pKa ~2.5–3.0), critical for predicting solubility and reactivity .

Advanced Research Questions

Q. How do structural modifications of the pyrrole ring influence bioactivity, and what computational tools validate SAR?

- Methodological Answer :

- Functional group impact : Methyl groups at position 1 enhance steric hindrance, reducing enzymatic degradation. Carboximidamide substitution improves hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .

- Computational validation : Molecular docking (AutoDock Vina) using crystal structures (PDB: 3ERT for estrogen receptors) predicts binding affinities (ΔG < -8 kcal/mol). Density functional theory (DFT) calculates charge distribution to rationalize reactivity .

- Experimental SAR : Synthesize analogs (e.g., 1-ethyl or carboxamide derivatives) and test IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450) .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for anticancer activity across cell lines?

- Methodological Answer :

- Standardized protocols :

- Use identical cell lines (e.g., MCF-7, U-937) cultured in RPMI-1640 with 10% FBS .

- Compare assays (MTT vs. resazurin) to identify methodological biases.

- Mechanistic validation : Western blotting for apoptosis markers (e.g., cleaved caspase-3, PARP) confirms activity consistency .

- Meta-analysis : Pool raw data from independent studies (n ≥ 3) and apply ANOVA with Tukey’s post-hoc test to identify outliers (p < 0.05) .

Q. What mechanistic insights explain dual antimicrobial and anticancer activity?

- Methodological Answer :

- Target identification :

- Antimicrobial : Bacterial DNA gyrase inhibition (IC₅₀ = 1.2 µM) validated via supercoiling assays .

- Anticancer : Topoisomerase II inhibition (IC₅₀ = 0.76 µM) using plasmid relaxation assays .

- Pathway differentiation :

- CRISPR knockout of gyrB in E. coli vs. TOP2A in MCF-7 cells to isolate activity .

- Metabolic profiling (LC-MS) tracks ATP depletion in bacterial vs. cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.